Compound Description: (E)-1-(Benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine is an imine compound featuring a benzo[d]thiazole moiety. The crystal structure of this compound has been reported [].
Compound Description: This compound is a complex organic molecule containing benzo[d]thiazole, pyrazolone, and phenol rings. It acts as a ligand forming complexes with various transition metals like nickel(II), palladium(II), platinum(IV), cadmium(II), rhodium(III), and zirconium(IV) []. These complexes have been studied for their antimicrobial properties.
Bis Methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates
Compound Description: These are symmetrical molecules synthesized from benzothiazolamine-based bisthiourea precursors. They contain two benzothiazole rings linked by a terephthaloyl bis-thiazolidinone spacer. The compounds were studied for their antioxidant and enzyme inhibition properties, particularly against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) [].
Compound Description: This is a complex rhenium(I) complex containing a benzo[d]thiazole moiety. It's a mixed-ligand complex used in a study about structural trans effect and packing arrangement [].
1-(Benzo[d]thiazol-2-yl)-3-phenylthiourea
Compound Description: This compound is a thiourea derivative containing a benzo[d]thiazole group. Its crystal structure has been reported [].
Compound Description: This is an organic compound containing a benzo[d]thiazole unit linked to a chromene ring system through an imine bond. The molecule also has a toluene ring system [].
Compound Description: This is a triazole derivative containing both benzo[d]thiazole and nitrophenyl groups. It has potential as an antiproliferative agent and is being investigated for further ring annulation reactions [].
Compound Description: This compound belongs to the Mannich base derivatives, which are known for their antimicrobial and anti-mycobacterial activities. They were synthesized using both conventional and microwave-assisted methods. The compound demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra and antibacterial/antifungal properties against Escherichia coli, Staphylococcus aureus, and Candida albicans [].
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline
Compound Description: These are a series of derivatives designed as topoisomerase I inhibitors. They exhibited potent cytotoxicity against various human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460). Further mechanistic studies suggested that these compounds could interact with DNA and inhibit topoisomerase I, inducing cell cycle arrest and apoptosis in cancer cells [].
Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It targets receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). Structural modifications of TAK-632 led to the development of even more potent and selective RIPK3 inhibitors []. These inhibitors exhibited efficacy in protecting mice from inflammatory damage in a model of systemic inflammatory response syndrome.
Compound Description: These are a series of benzothiazole derivatives studied for their potential as nonsteroidal anti-inflammatory agents (NSAIDs). They were designed to target cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The study involved computational modeling, synthesis, and biological evaluation of these compounds [].
Compound Description: This compound belongs to a series of novel heterocyclic compounds containing both benzo[d]oxazole/thiazole and imidazole rings, linked by a dioxaphosphepino bridge. These compounds were synthesized and characterized, and their antimicrobial activities were evaluated [].
3-(benzo[d]thiazol-2-yl)-5-carboxybenzoate
Compound Description: This compound serves as a ligand in the formation of a silver(I) complex. The crystal structure of this complex, catena-poly[(μ2-3-(benzo[d]thiazol-2-yl)-5-carboxybenzoato-κ2N:O)silver(I)], has been reported [].
Compound Description: BMS-695735 is a potent and orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase (IGF-1R). This compound demonstrated in vivo antitumor activity and possesses an improved ADME profile and a low risk for drug-drug interactions [].
Compound Description: These are benzothiazole derivatives investigated for their potential as anticonvulsant agents []. The study involved evaluating these compounds for their ability to protect against seizures induced by maximal electroshock and pentylenetetrazole.
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones
Compound Description: These are two related series of heterocyclic compounds containing benzo[d]thiazole as a core structure. These were synthesized and characterized as part of a medicinal chemistry program, although their specific biological activities were not reported in the provided abstract [].
Compound Description: These are derivatives of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone, designed and synthesized for their potential biological activities. These compounds were characterized spectroscopically and evaluated for antimicrobial activity against various bacterial and fungal strains. Molecular docking studies were also performed to understand their binding modes with target proteins [].
Compound Description: This group of compounds is proposed as potential A2A receptor antagonists. Molecular docking studies suggested that these compounds could bind strongly to the A2A receptor. Further analysis using the GUSAR program was performed to predict their acute toxicity in rats [].
Compound Description: This series of compounds, all bearing a benzo[d]thiazole moiety, were synthesized and evaluated for their cytotoxic activity against the MCF7 breast cancer cell line []. Among the tested compounds, some exhibited promising anticancer activity.
1-ethyl-3-(thiazol-2-yl)urea derivatives
Compound Description: These are a class of compounds designed as potential Escherichia coli DNA gyrase inhibitors. The study focused on developing novel antibacterial agents, and the synthesized compounds exhibited varying degrees of inhibitory activity against DNA gyrase [].
Compound Description: This compound is a derivative of 2-(benzo[d]thiazol-2-yl)-5-(piperazin-1-yl)phenol, synthesized via a nucleophilic substitution reaction with 4-chlorobenzene-1-sulfonyl chloride. The newly synthesized compound was characterized spectroscopically and investigated for its anticancer activity [].
2-(1,5-bis(aryl)penta-1,4-dien-2-yl)benzo[d]thiazol and 2-(((1S,2S,E)-2-(benzo[d]thiazol-2-yl)-1,5-diarylpent-4-en-1-yl)thio)aniline
Compound Description: These are two classes of novel benzo[d]thiazole derivatives synthesized and characterized for their potential cytotoxic activities. Some of these compounds displayed cytotoxic activity against C6 rat brain tumor cells and HeLa human uterus carcinoma cells [].
Compound Description: These are a series of novel benzo[d]thiazole derivatives designed and synthesized as potential antimicrobial agents. The compounds were evaluated for their activity against various bacterial and fungal strains [].
Compound Description: This is a nickel(II) complex that incorporates a tris((1H-benzo[d]imidazol-2-yl)methyl)amine ligand and a succinate ligand. The crystal structure of this complex has been reported [].
Compound Description: This compound served as a scaffold for the development of NLRP3 inflammasome inhibitors. The study employed a pharmacophore hybridization strategy, combining structural features from known NLRP3 inhibitors []. Several derivatives of this compound were synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release.
Compound Description: This compound represents a scaffold for a series of heterocyclic compounds containing a benzo[d]imidazole core. The synthesized derivatives were evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species [].
Compound Description: This refers to a series of compounds featuring a benzo[d]thiazole unit linked to a substituted benzamide through a thiazole ring. These compounds were efficiently synthesized and characterized, though their biological activities weren't discussed in the provided abstract [].
Compound Description: This is an iridium(III) complex incorporating two 2-(benzo[d]thiazol-2-yl)-5-methylbenzen-1-ido ligands and one N,N′-diethyldithiocarbamato ligand. The crystal structure of this complex has been determined [].
Compound Description: This is a beryllium complex designed as an electron transport material (ETM) for phosphorescent organic light-emitting diodes (PhOLEDs). It possesses a high triplet energy, a low-lying LUMO energy level, and high electron mobility, making it suitable for use in PhOLEDs [].
Compound Description: This is an organic compound that contains a benzo[d]thiazole ring system linked to a pyridinone ring. The molecule also has a toluenesulfonamide group. The crystal structure of this compound has been reported [].
Compound Description: 6k is a novel 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist that demonstrated antidepressant-like effects in rodent behavioral tests [, ]. It was shown to reduce immobility time in the forced swim test, potentiate 5-HTP-induced head-twitch response, and improve behavioral deficits in olfactory bulbectomized rats.
Compound Description: These are a series of compounds containing both thiazolidinone and benzo[d]thiazole rings. They were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (HIV-1 RT). Some compounds in this series exhibited potent inhibitory activity, comparable to or better than the reference compound, nevirapine [].
Compound Description: These compounds represent a novel class of inhibitors targeting G-protein-coupled receptor kinases 2 and 5 (GRK2 and 5) []. GRK2 and 5 have been implicated in the development of heart failure, and inhibiting their activity is considered a promising therapeutic strategy. Structural modifications focusing on the benzoxazole scaffold led to the identification of compounds with potent inhibitory activities against GRK2 and 5.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.